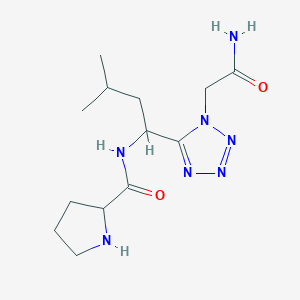
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide, also known as TAT, is a synthetic compound that has been used in scientific research for its potential as a therapeutic agent. TAT belongs to the class of tetrazolylacetamide derivatives and has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide's mechanism of action is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has also been shown to modulate the activity of neurotransmitters in the brain, which may explain its potential in treating neurodegenerative disorders.
Effets Biochimiques Et Physiologiques
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells. 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may explain its potential in treating neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has several advantages for lab experiments, including its high purity and stability. However, 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide research. One direction is to investigate its potential in combination with other drugs for the treatment of cancer and inflammation. Another direction is to explore its potential in treating other neurodegenerative disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to understand the safety and efficacy of 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide in humans.
Conclusion
In conclusion, 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide is a synthetic compound that has shown promise as a potential therapeutic agent in various diseases. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory and anti-tumor properties, as well as potential in treating neurodegenerative disorders. 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has several advantages for lab experiments, but its safety and efficacy in humans are not fully understood. Further research is needed to fully understand the potential of 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide involves a multi-step process that includes the reaction of 2-cyanomethyl-2-methylpropanoic acid with pyrrolidine and subsequent reaction with tetrazole. The final product is obtained through the reaction of the resulting intermediate with acetic anhydride. The synthesis of 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been optimized to improve yield and purity.
Applications De Recherche Scientifique
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies. In addition, 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been investigated for its potential in treating Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
121695-04-3 |
|---|---|
Nom du produit |
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide |
Formule moléculaire |
C13H23N7O2 |
Poids moléculaire |
309.37 g/mol |
Nom IUPAC |
N-[1-[1-(2-amino-2-oxoethyl)tetrazol-5-yl]-3-methylbutyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H23N7O2/c1-8(2)6-10(16-13(22)9-4-3-5-15-9)12-17-18-19-20(12)7-11(14)21/h8-10,15H,3-7H2,1-2H3,(H2,14,21)(H,16,22) |
Clé InChI |
LKMZFDHQJPAGLQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=NN=NN1CC(=O)N)NC(=O)C2CCCN2 |
SMILES canonique |
CC(C)CC(C1=NN=NN1CC(=O)N)NC(=O)C2CCCN2 |
Synonymes |
5-(1-(2-pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide PAMTA chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



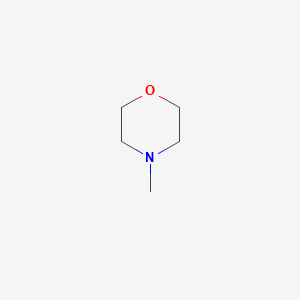
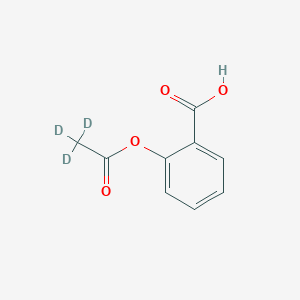
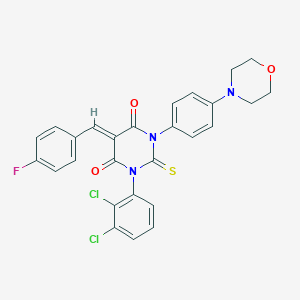
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)
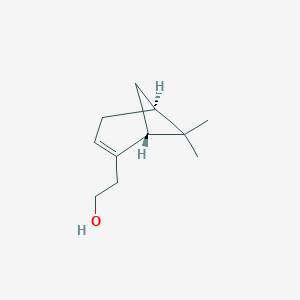
![N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B44375.png)
![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)
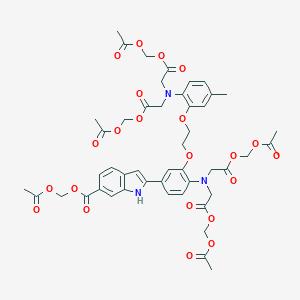
![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)

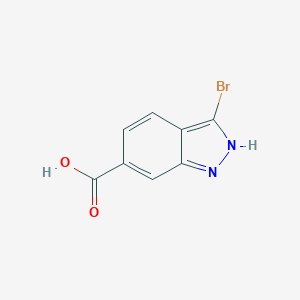
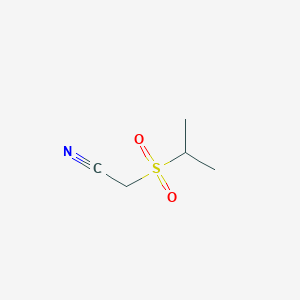
![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)